3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole
Description
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole is a fluorinated heterocyclic compound featuring an oxazole ring substituted at the 3-position with a 1,2,2,2-tetrafluoroethyl group. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, while the tetrafluoroethyl substituent introduces strong electron-withdrawing effects due to the high electronegativity of fluorine.
Properties
CAS No. |
125657-77-4 |
|---|---|
Molecular Formula |
C5H3F4NO |
Molecular Weight |
169.08 g/mol |
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3F4NO/c6-4(5(7,8)9)3-1-2-11-10-3/h1-2,4H |
InChI Key |
VQDCWZIUOWJBIQ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C(C(F)(F)F)F |
Canonical SMILES |
C1=CON=C1C(C(F)(F)F)F |
Synonyms |
Isoxazole, 3-(1,2,2,2-tetrafluoroethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Heptafluoropropyl 1,2,2,2-Tetrafluoroethyl Ether (CAS 3330-15-2)
- Structure : Contains a tetrafluoroethyl ether group linked to a heptafluoropropyl chain.
- Comparison : Unlike the target compound, this molecule replaces the oxazole ring with an ether linkage. The increased fluorine content (seven fluorine atoms in the propyl group) enhances hydrophobicity and thermal stability, making it suitable for specialty solvents or refrigerants .
Tetraconazole ([112281-77-3])
- Structure : A triazole fungicide with a 1,1,2,2-tetrafluoroethyl ether group.
- Comparison : While both compounds share a tetrafluoroethyl group, Tetraconazole’s triazole ring and dichlorophenyl substituent confer antifungal activity. The target compound’s oxazole ring may exhibit different reactivity or bioactivity due to aromaticity and substituent positioning .
3-(1,2,2,2-Tetrafluoroethyl)aniline (CAS 1554367-11-1)
- Structure : An aniline derivative with a tetrafluoroethyl group.
- Comparison: The electron-donating amino group in this compound contrasts with the electron-withdrawing oxazole ring in the target molecule. This difference likely alters chemical reactivity (e.g., electrophilic substitution) and solubility .
Physicochemical Properties (Inferred)
Key Observations :
- Fluorinated substituents universally enhance thermal and oxidative stability.
- The oxazole ring’s aromaticity may reduce reactivity compared to non-aromatic fluorinated ethers .
Reactivity and Stability
- Electrophilic Substitution: The tetrafluoroethyl group deactivates the oxazole ring, reducing susceptibility to electrophilic attack compared to non-fluorinated analogues (e.g., 3-phenyl-1,2-oxazole). This property could be advantageous in designing stable intermediates .
- Hydrolytic Stability : Fluorine’s inductive effect likely increases resistance to hydrolysis, similar to perfluorinated compounds like perfluoroacetone .
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